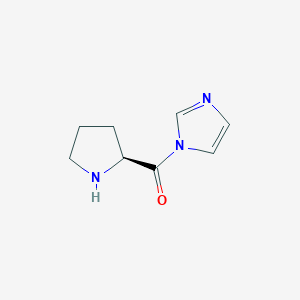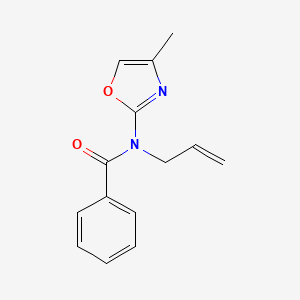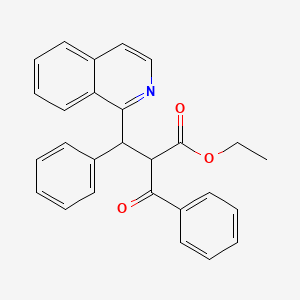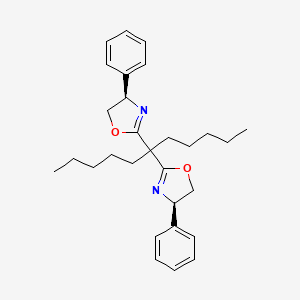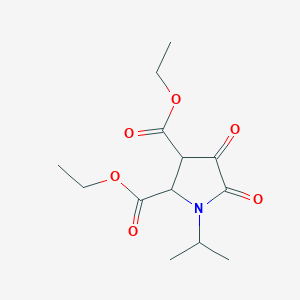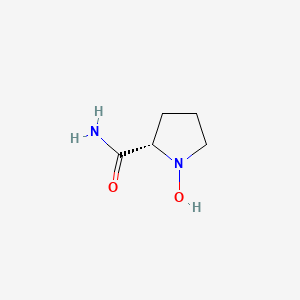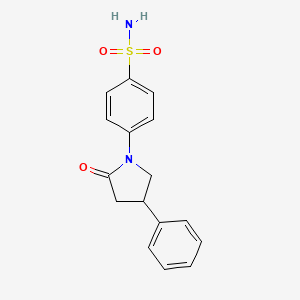
8-Mercaptoquinoline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Mercaptoquinoline 1-oxide is an organosulfur compound with the chemical formula C₉H₇NSO. It is a derivative of quinoline, substituted in the 8-position with a thiol group and an oxide group. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8-Mercaptoquinoline 1-oxide can be synthesized through several methods. One common route involves the reaction of quinoline with chlorosulfuric acid to form quinoline-8-sulfonyl chloride, which then reacts with triphenylphosphine in toluene to yield 8-mercaptoquinoline . Another method involves the use of thiourea and 8-aminoquinoline, where the 8-aminoquinoline is first converted to its diazo salt, followed by a substitution reaction with thiourea .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: 8-Mercaptoquinoline 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce the corresponding thiol or sulfide derivatives.
Aplicaciones Científicas De Investigación
8-Mercaptoquinoline 1-oxide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-mercaptoquinoline 1-oxide involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts the normal function of metalloproteins, which are essential for various biological processes. For example, the compound can inhibit the activity of zinc-dependent enzymes by binding to the zinc ion, thereby preventing the enzyme from catalyzing its reaction .
Comparación Con Compuestos Similares
8-Hydroxyquinoline: An analog of 8-mercaptoquinoline, known for its use as a chelating agent.
5-Fluoro-8-mercaptoquinoline: A derivative with enhanced acidic properties due to the presence of a fluorine atom.
Uniqueness: 8-Mercaptoquinoline 1-oxide is unique due to its dual functional groups (thiol and oxide), which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
88144-87-0 |
|---|---|
Fórmula molecular |
C9H7NOS |
Peso molecular |
177.22 g/mol |
Nombre IUPAC |
1-oxidoquinolin-1-ium-8-thiol |
InChI |
InChI=1S/C9H7NOS/c11-10-6-2-4-7-3-1-5-8(12)9(7)10/h1-6,12H |
Clave InChI |
IHEJMCWEUDFJHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)S)[N+](=CC=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


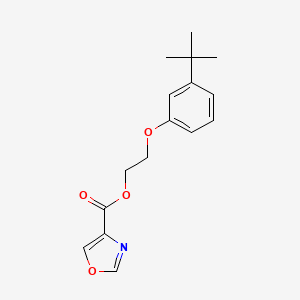
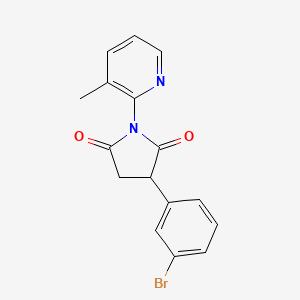
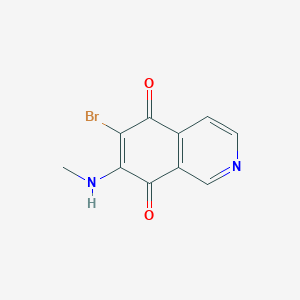
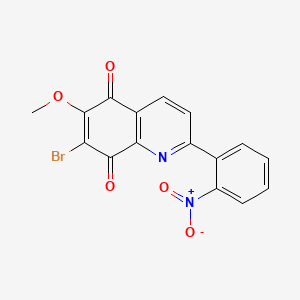
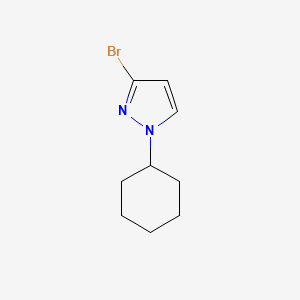
![5-Hydroxy-4-{4-[(morpholin-4-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12881155.png)
